molecular formula C18H16N2OS2 B5815912 N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea

N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea

Cat. No. B5815912
M. Wt: 340.5 g/mol
InChI Key: XFSJARZGNKTECN-UHFFFAOYSA-N
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Description

N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea, also known as PTU, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of applications in various fields, including biochemistry, pharmacology, and medicine. In

Scientific Research Applications

N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea has been extensively studied for its potential use in scientific research. It has been found to have applications in various fields, including biochemistry, pharmacology, and medicine. N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea has been used as a tool to study the role of thyroid hormones in the regulation of metabolism, as well as the effects of thyroid hormone disruption on various physiological processes.

Mechanism of Action

N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea has been found to inhibit the activity of thyroid peroxidase, an enzyme involved in the synthesis of thyroid hormones. By inhibiting the activity of this enzyme, N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea reduces the production of thyroid hormones, which can lead to a decrease in metabolic rate and other physiological effects.
Biochemical and Physiological Effects:
N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of thyroid hormones, which can lead to a decrease in metabolic rate and other physiological effects. N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea has also been found to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a well-defined mechanism of action. However, N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea also has some limitations. It is not very soluble in water, which can make it difficult to work with in certain experiments. Additionally, N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea has been found to have some toxic effects, which can limit its use in certain applications.

Future Directions

There are several potential future directions for research on N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea. One area of interest is the development of new synthetic methods for N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea that could improve its solubility and reduce its toxicity. Another area of interest is the exploration of N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea's potential therapeutic applications, particularly in the treatment of inflammatory and oxidative stress-related diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea and its potential role in regulating metabolism and other physiological processes.

Synthesis Methods

N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea can be synthesized by the reaction of 4-phenoxyaniline and 2-thienylmethyl isothiocyanate in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain pure N-(4-phenoxyphenyl)-N'-(2-thienylmethyl)thiourea.

properties

IUPAC Name

1-(4-phenoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS2/c22-18(19-13-17-7-4-12-23-17)20-14-8-10-16(11-9-14)21-15-5-2-1-3-6-15/h1-12H,13H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSJARZGNKTECN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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